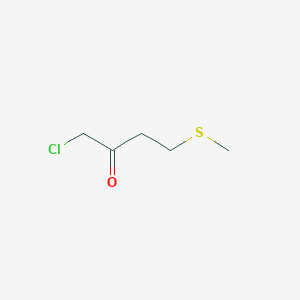
1-Chloro-4-(methylsulfanyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-(methylsulfanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Chloro-4-(methylsulfanyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: 1-Chloro-4-(methylsulfinyl)butan-2-one, 1-Chloro-4-(methylsulfonyl)butan-2-one.
Reduction: 1-Chloro-4-(methylsulfanyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-4-(methylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chloro-4-(methylsulfanyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application of the compound.
類似化合物との比較
1-Chloro-4-(methylsulfanyl)butan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(methylsulfonyl)butan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and properties.
1-Chloro-4-(methylthio)butan-2-one: Similar structure but with a thioether group, affecting its chemical behavior and applications.
特性
CAS番号 |
953045-49-3 |
|---|---|
分子式 |
C5H9ClOS |
分子量 |
152.64 g/mol |
IUPAC名 |
1-chloro-4-methylsulfanylbutan-2-one |
InChI |
InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |
InChIキー |
UQEKEGUCKSIGDU-UHFFFAOYSA-N |
正規SMILES |
CSCCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


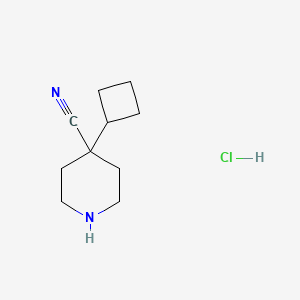
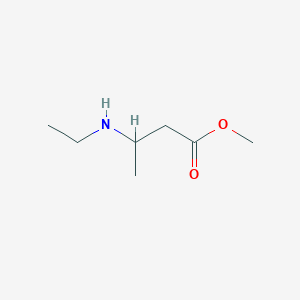
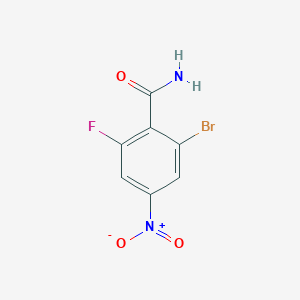
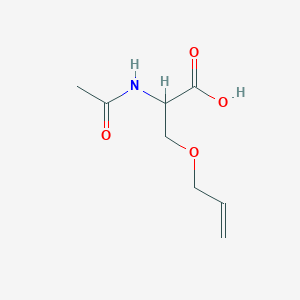
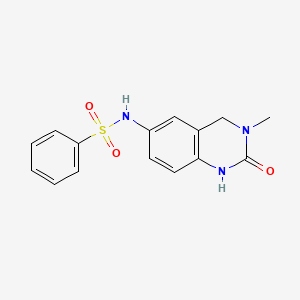
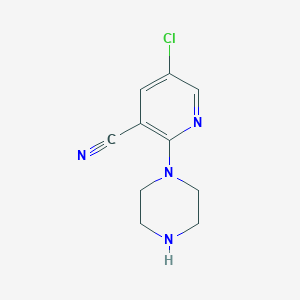
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
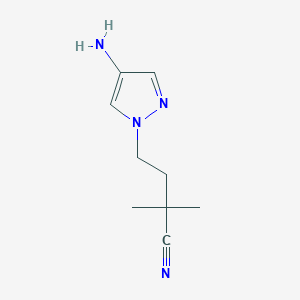
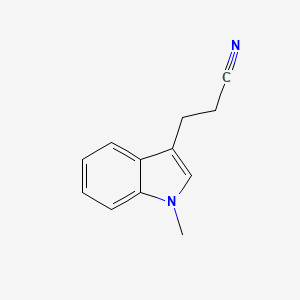

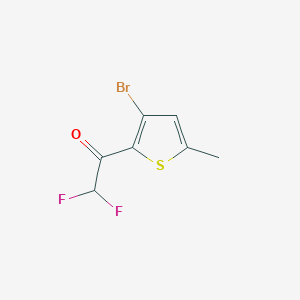
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
